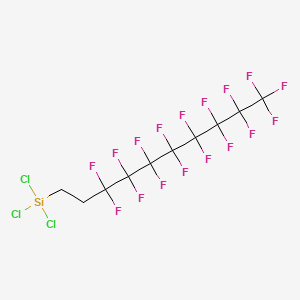

1h,1h,2h,2h-Perfluorodecyltrichlorosilane

Description

The exact mass of the compound 1h,1h,2h,2h-Perfluorodecyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1h,1h,2h,2h-Perfluorodecyltrichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h,1h,2h,2h-Perfluorodecyltrichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFIHLXNOOCGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2SiCl3, C10H4Cl3F17Si | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074376 | |

| Record name | (Perfluorooctyl)ethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78560-44-8 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorooctyl)ethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorodecyltrichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS77FG2TLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, reactivity, and handling of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, commonly known as FDTS. This fluorinated silane is of significant interest for surface modification due to its ability to form stable, low-energy self-assembled monolayers (SAMs).

Core Chemical Properties

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a colorless to straw-colored liquid with a pungent odor similar to hydrogen chloride.[1][2] Its defining feature is a long perfluorinated tail combined with a reactive trichlorosilyl head group, enabling it to covalently bond to hydroxylated surfaces.[1][3][4]

Physicochemical Data

The key quantitative properties of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₄Cl₃F₁₇Si | [3][5] |

| Molecular Weight | 581.56 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.703 g/mL | [6] |

| Boiling Point | 224 °C (497 K) | [3][5] |

| Refractive Index | 1.349 | [3][6] |

| Flash Point | >110 °C | [3] |

| Solubility | Reacts with water. Soluble in organic solvents (THF, Toluene). | [1][4][6] |

Reactivity and Stability

Stability: FDTS is stable under normal, dry storage conditions.[6] It is, however, highly sensitive to moisture.

Reactivity: The chemistry of FDTS is dominated by the highly reactive trichlorosilyl head group.

-

Hydrolysis: FDTS reacts violently with water or moisture in the air.[6] The silicon-chlorine bonds are readily hydrolyzed to form silanols (Si-OH) and release corrosive hydrogen chloride (HCl) gas.[3] These silanols can then condense with each other to form stable siloxane (Si-O-Si) networks.

-

Surface Reaction: The primary application of FDTS involves its reaction with hydroxyl (-OH) groups present on the surface of substrates like glass, silicon dioxide, and ceramics.[7] This reaction forms a strong, covalent Si-O-Substrate bond, anchoring the molecule to the surface.[1][7]

-

Incompatibilities: FDTS is incompatible with strong oxidizing agents, strong bases, acids, and alcohols.[6] It reacts with mild steel and galvanized steel, which can produce flammable hydrogen gas.

-

Thermal Decomposition: When heated to decomposition, FDTS can release hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), hydrogen fluoride (HF), and silicon dioxide (SiO₂).

Experimental Protocols

The primary experimental application of FDTS is the formation of anti-adhesive, hydrophobic self-assembled monolayers (SAMs) via vapor deposition.

Protocol: Molecular Vapor Deposition (MVD) of an FDTS Monolayer

This protocol describes a general procedure for depositing a high-quality FDTS film on a silicon wafer or similar hydroxylated substrate.

1. Materials and Equipment:

-

Substrates (e.g., silicon wafers with a native oxide layer)

-

1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

-

Molecular Vapor Deposition (MVD) system

-

Deionized water (for use as a co-reactant/catalyst)

-

Nitrogen gas (for purging)

-

Substrate cleaning solutions (e.g., Piranha solution or an oxygen plasma asher)

2. Detailed Methodology:

-

Step 1: Substrate Preparation (Hydroxylation)

-

Thoroughly clean the substrates to remove any organic contamination and to ensure a uniform, hydroxylated surface. This is critical for achieving a dense, well-ordered monolayer.

-

Method A: Oxygen Plasma: Place substrates in an O₂ plasma cleaner. This method effectively removes organic residues and activates the surface by creating hydroxyl groups.

-

Method B: Piranha Solution: Immerse substrates in a Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling Piranha solution as it is highly corrosive and reactive. After immersion, rinse extensively with deionized water and dry with nitrogen gas.

-

Immediately transfer the cleaned, activated substrates into the MVD reaction chamber to prevent recontamination.[1]

-

-

Step 2: Molecular Vapor Deposition Process

-

The MVD process is typically automated. A representative recipe involves sequential pulses of FDTS and water vapor into the vacuum chamber.[1][8]

-

a. Chamber Purge: The reaction chamber is evacuated and purged with dry nitrogen gas to remove atmospheric contaminants, especially moisture.[1]

-

b. Water Vapor Pulse: A controlled dose of water vapor is introduced into the chamber. This hydrates the substrate surface, providing the necessary -OH groups for the initial hydrolysis of the silane.[1]

-

c. Silane Pulse: A controlled dose of FDTS vapor is pulsed into the chamber. The FDTS molecules react with the surface-bound water.

-

d. Reaction and Deposition: The chamber is held under static vacuum for a set period (e.g., 15 minutes) to allow the silanization reaction to complete, forming the covalent Si-O-Si bonds with the surface.[8]

-

e. Final Purge: The chamber is purged again with nitrogen gas to remove any unreacted FDTS and HCl byproducts.[1]

-

-

Step 3: Post-Deposition Treatment

-

Vent the chamber with dry nitrogen and remove the coated substrates.

-

For some applications, a post-deposition bake (cure) at 100-120°C for 1 hour can help to further cross-link and stabilize the monolayer.[1]

-

Mandatory Visualizations

Caption: Hydrolysis reaction of FDTS with water.

Caption: Formation of a self-assembled monolayer.

Caption: Safety and handling workflow for FDTS.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. chinacouplingagents.com [chinacouplingagents.com]

- 4. researchgate.net [researchgate.net]

- 5. 1h,1h,2h,2h-Perfluorodecyltrichlorosilane [webbook.nist.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS), a fluorinated organosilane compound essential for creating low surface energy coatings. This document details its molecular structure, physicochemical properties, and its primary application in the formation of self-assembled monolayers (SAMs) for surface modification. Detailed experimental protocols for surface deposition are also provided to aid in practical applications.

Molecular Structure and Chemical Formula

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a colorless to straw-colored liquid known for its ability to form robust, low-energy surfaces.[1][2] Its unique properties stem from its molecular composition, which features a reactive silane head and a long, fluorinated tail.

The chemical formula for FDTS is C₁₀H₄Cl₃F₁₇Si .[1][2][3] This structure consists of a trichlorosilyl group (-SiCl₃) attached to a decyl chain. The first two carbon atoms of the decyl chain are saturated with hydrogen, while the remaining eight carbons are perfluorinated, creating a highly stable and non-polar tail.

References

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (CAS 78560-44-8)

Disclaimer: The following technical guide pertains to the chemical compound with CAS number 78560-44-8, identified as 1H,1H,2H,2H-Perfluorodecyltrichlorosilane. This compound is a fluorinated silane primarily utilized in materials science for surface modification and is not intended for pharmaceutical or therapeutic use. Information regarding biological activity, signaling pathways, and drug development is not applicable to this substance.

Chemical Identity and Properties

1H,1H,2H,2H-Perfluorodecyltrichlorosilane, also known as FDTS, is a colorless liquid organosilane compound.[1] Its defining structural feature is a long perfluorinated alkyl chain coupled with a reactive trichlorosilyl head group. This unique structure allows for the formation of self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces, rendering them hydrophobic and oleophobic.[1][2]

Table 1: Physicochemical Properties of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane

| Property | Value | Reference(s) |

| CAS Number | 78560-44-8 | |

| Molecular Formula | C₁₀H₄Cl₃F₁₇Si | [1] |

| Molecular Weight | 581.56 g/mol | [1] |

| Appearance | Colorless to straw-colored liquid | [] |

| Odor | Odor of hydrogen chloride | [] |

| Melting Point | 10-11 °C | [1] |

| Boiling Point | 224 °C | [1] |

| Density | 1.7 g/cm³ | [1] |

| Refractive Index | 1.349 | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Miscible with tetrahydrofuran, tetrhydropyran, toluene and other organic solvents. | [1] |

| Stability | Stable under normal conditions, but reacts with moisture. | [1][2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [1] |

Applications in Research and Technology

The primary application of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane lies in its ability to form highly ordered, low-energy surface coatings. These coatings are utilized in various advanced technological fields.

-

Microelectromechanical Systems (MEMS): FDTS monolayers are applied to the moving microparts of MEMS to reduce surface energy and prevent stiction, a common failure mode in these devices.[1]

-

Nanoimprint Lithography (NIL): It is used as an anti-sticking coating for stamps and molds in NIL, a method for fabricating nanometer-scale patterns.[1][4] The monolayer's low surface energy facilitates the clean release of the stamp from the imprinted material.[4]

-

Surface Modification: FDTS is widely used to create water- and oil-repellent surfaces on various substrates, including glass, ceramics, and silicon wafers.[2][5] These hydrophobic and oleophobic properties are beneficial for applications requiring anti-fouling and easy-to-clean characteristics.[5]

-

Solar Cell Efficiency: It has been used as part of antireflective coatings to improve the efficiency of solar cells.[1]

-

Electrical Insulators: Its high hydrophobicity makes it a useful coating for electrical insulators.[1]

Experimental Protocol: Formation of a Self-Assembled Monolayer

The formation of an FDTS self-assembled monolayer is typically achieved through molecular vapor deposition (MVD). The trichlorosilyl group reacts with surface hydroxyl groups to form strong covalent siloxane bonds, while the perfluorinated tails orient away from the surface, creating a low-energy interface.

Detailed Methodology for MVD of FDTS:

-

Substrate Preparation: The substrate (e.g., silicon wafer, glass slide) must be scrupulously cleaned to ensure a high density of surface hydroxyl (-OH) groups. This is often achieved by piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment.

-

Deposition Process: The cleaned substrate is placed in a vacuum chamber. The chamber is then evacuated to a base pressure.

-

Vapor Phase Introduction: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane is introduced into the chamber in its vapor phase. The presence of a controlled amount of water vapor is often used to facilitate the surface reaction.

-

Self-Assembly: The FDTS molecules adsorb onto the substrate surface. The trichlorosilyl head groups react with the surface hydroxyls and adjacent silanes, forming a cross-linked siloxane network covalently bonded to the substrate.

-

Annealing (Optional): A post-deposition annealing step may be performed to improve the ordering and stability of the monolayer.

-

Rinsing: The substrate is typically rinsed with a solvent (e.g., isopropanol) to remove any physisorbed molecules.

Hazards and Safety Information

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a hazardous chemical and must be handled with appropriate safety precautions. Its primary hazards stem from its reactivity with water and its corrosive nature.

Table 2: GHS Hazard Statements and Precautionary Measures

| Hazard Statement | Description | Precautionary Measures | Reference(s) |

| H314 | Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling. | [6][7] |

| H318 | Causes serious eye damage. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [6][7] |

| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [6] |

Reactivity Hazards:

-

Reaction with Water: It reacts rapidly with water, moisture, and protic solvents to release hydrochloric acid (HCl) gas.[2][7] This reaction is exothermic and can generate corrosive and toxic fumes. Therefore, it must be stored and handled under inert, anhydrous conditions.[7]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, acids, and alcohols.[1][7]

Note on Biological Activity

It is critical to reiterate that CAS number 78560-44-8 (1H,1H,2H,2H-Perfluorodecyltrichlorosilane) is a material science chemical. There is no evidence in the public domain to suggest it possesses any therapeutic or biological activity. Professionals in drug development should be aware that this compound is not a pharmaceutical ingredient or intermediate.

A separate compound, 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 199327-61-2) , is known as an intermediate in the synthesis of Gefitinib .[8][9] Gefitinib is an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an enzyme involved in cancer cell proliferation and survival.[8][9] This quinazoline derivative and its associated biological activities are distinct from the properties of the fluorinated silane discussed in this guide.

References

- 1. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]

- 2. CAS 78560-44-8: 1H,1H,2H,2H-Perfluorodecyltrichlorosilane [cymitquimica.com]

- 4. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 5. 1H 1H 2H 2H Perfluorodecyltrichlorosilane, CAS 78560 44 8 | Changfu Chemical [cfsilicones.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. gelest.com [gelest.com]

- 8. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS#: 199327-61-2 [m.chemicalbook.com]

- 9. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]

Perfluorodecyltrichlorosilane (FDTS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecyltrichlorosilane (FDTS) is a fluorinated organosilane compound that has garnered significant attention in various scientific and technological fields. Its unique molecular structure allows it to form highly ordered, low-energy self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces. This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of FDTS, including its chemical and physical properties, detailed experimental protocols for its application and characterization, and its current and potential applications, particularly relevant to researchers, scientists, and professionals in drug development.

Core Characteristics of FDTS

FDTS, with the chemical formula C₁₀H₄Cl₃F₁₇Si, is a colorless liquid known for its ability to form robust and stable self-assembled monolayers.[1] The molecule consists of a trichlorosilyl head group, which readily reacts with hydroxyl (-OH) groups present on surfaces like glass, silica, and various metal oxides, forming strong covalent Si-O bonds.[2][3] Attached to this head group is a long perfluorinated carbon chain that imparts the characteristic low surface energy and hydrophobicity to the FDTS monolayer.

Chemical and Physical Properties

The distinct properties of FDTS are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Chemical Formula | C₁₀H₄Cl₃F₁₇Si | [1] |

| Molecular Weight | 581.56 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 1.65 g/cm³ | [4] |

| Boiling Point | 224 °C | [4] |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, isooctane); reacts with water | [4][5] |

| CAS Number | 78560-44-8 | [4] |

Self-Assembled Monolayer (SAM) Formation

The primary application of FDTS revolves around the formation of SAMs. This process can be achieved through either liquid-phase or vapor-phase deposition, with the latter being more common for achieving high-quality, uniform monolayers.

Mechanism of SAM Formation

The formation of an FDTS SAM is a two-step process. First, the trichlorosilyl head group hydrolyzes in the presence of trace amounts of water to form reactive silanol groups (-Si(OH)₃). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. Adjacent FDTS molecules also cross-link with each other, creating a densely packed, robust monolayer. The long, fluorinated tails orient themselves away from the surface, creating a low-energy, hydrophobic interface.

Figure 1: Schematic of FDTS self-assembled monolayer formation on a hydroxylated substrate.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful formation and characterization of FDTS SAMs.

Molecular Vapor Deposition (MVD) of FDTS

Molecular Vapor Deposition is the preferred method for creating high-quality, uniform FDTS coatings.

Materials and Equipment:

-

Molecular Vapor Deposition (MVD) system

-

Substrates (e.g., silicon wafers, glass slides)

-

Perfluorodecyltrichlorosilane (FDTS) precursor

-

Deionized (DI) water (as a co-reactant)

-

Nitrogen (N₂) gas for purging

Protocol:

-

Substrate Preparation:

-

Thoroughly clean the substrates to remove organic and particulate contamination. A common method is sonication in acetone, followed by isopropyl alcohol, and finally DI water.

-

To ensure a high density of surface hydroxyl groups, treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care ).

-

Rinse the substrates extensively with DI water and dry them with a stream of nitrogen gas.

-

-

MVD Process:

-

Place the cleaned and dried substrates into the MVD chamber.

-

Evacuate the chamber to a base pressure typically in the mTorr range.

-

Introduce a controlled amount of water vapor into the chamber to create a thin layer of adsorbed water on the substrate surfaces.

-

Introduce the FDTS precursor into the chamber. The precursor is typically heated to increase its vapor pressure.

-

Allow the FDTS vapor to react with the hydrated surface for a specified duration, usually ranging from 15 to 60 minutes. The chamber temperature is typically maintained between 35°C and 80°C.

-

After the reaction, purge the chamber with nitrogen gas to remove any unreacted precursor and byproducts (e.g., HCl).

-

Vent the chamber to atmospheric pressure and remove the coated substrates.

-

Figure 2: A typical workflow for the Molecular Vapor Deposition of FDTS.

Characterization of FDTS SAMs

Several surface analysis techniques are employed to characterize the quality and properties of the deposited FDTS monolayer.

1. Contact Angle Goniometry:

-

Purpose: To determine the hydrophobicity of the surface and calculate the surface energy.

-

Procedure:

-

Place a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) onto the FDTS-coated surface.

-

Use a goniometer to capture a high-resolution image of the droplet profile.

-

Software is then used to measure the angle formed at the three-phase (solid-liquid-vapor) contact line.

-

To calculate surface energy, measure the contact angles of at least two liquids with known polar and dispersive surface tension components. The Owens, Wendt, Rabel, and Kaelble (OWRK) method is commonly used for this calculation.

-

2. Atomic Force Microscopy (AFM):

-

Purpose: To visualize the topography and morphology of the SAM at the nanoscale.

-

Procedure:

-

Operate the AFM in tapping mode to minimize damage to the soft monolayer.

-

Use a sharp silicon nitride or silicon tip.

-

Scan a small area (e.g., 1x1 µm) to observe the uniformity, domain structure, and presence of any defects or aggregates in the FDTS film.

-

The root-mean-square (RMS) roughness can be calculated from the height data to quantify the smoothness of the coating.

-

3. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the elements on the surface, confirming the presence and integrity of the FDTS monolayer.

-

Procedure:

-

Place the FDTS-coated sample in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray source.

-

Analyze the kinetic energy of the emitted photoelectrons to identify the elements present (e.g., F, C, Si, O) and their chemical bonding states.

-

High-resolution scans of the F 1s, C 1s, and Si 2p regions provide detailed information about the chemical structure of the monolayer.

-

Quantitative Data

The following tables summarize key quantitative data for FDTS SAMs obtained from various studies.

Table 1: Contact Angle and Surface Energy of FDTS Coatings

| Substrate | Probe Liquid | Contact Angle (°) | Calculated Surface Energy (mN/m) | References |

| Silicon/SiO₂ | Water | 110 - 120 | 10 - 15 | [5] |

| Silicon/SiO₂ | Diiodomethane | 90 - 100 | - | [5] |

| Glass | Water | 105 - 115 | - | |

| Aluminum | Water | ~110 | - |

Table 2: Physical Properties of FDTS Monolayers

| Property | Value | Characterization Method | References |

| Thickness | ~1.5 - 2.0 nm | Ellipsometry, AFM | [6] |

| RMS Roughness | < 0.5 nm | AFM | [6] |

| Thermal Stability | Up to 400 °C in air | XPS, Contact Angle | [5] |

Applications in Research and Drug Development

The unique properties of FDTS coatings make them highly valuable in a range of applications, including those relevant to the biomedical and pharmaceutical fields.

Anti-Stiction Coatings for MEMS and Microfluidics

The most well-established application of FDTS is as an anti-stiction coating for microelectromechanical systems (MEMS).[2][3] In microfluidic devices, which are increasingly used for drug screening and diagnostics, an FDTS coating can prevent the adhesion of biological molecules and cells to the channel walls, ensuring smooth and reliable fluid flow.[7][8] This is particularly critical in high-throughput screening applications where cross-contamination between samples must be minimized.

Biomedical Implants and Devices

The low surface energy and hydrophobicity of FDTS coatings can be leveraged to reduce biofouling on the surfaces of biomedical implants.[9] By minimizing the initial adsorption of proteins, the cascade of events leading to the formation of a biofilm can be inhibited. While more research is needed to fully establish the long-term biocompatibility of FDTS in vivo, its ability to create a stable, low-fouling surface makes it a candidate for coating various medical devices, including dental implants and cardiovascular devices.[9]

Biosensors and Diagnostic Platforms

In the development of biosensors, controlling the surface chemistry is paramount for achieving high sensitivity and specificity. FDTS can be used to create hydrophobic, protein-resistant backgrounds, onto which specific bioreceptors can be patterned. This allows for the selective capture of target analytes while minimizing non-specific binding, thereby improving the signal-to-noise ratio of the sensor. Self-assembled monolayers, in general, provide a versatile platform for the immobilization of biological molecules in a controlled manner.[10]

Figure 3: Key applications of FDTS in the biomedical and drug development fields.

Safety and Handling

FDTS is a reactive and corrosive chemical that must be handled with appropriate safety precautions.

-

Hazards: FDTS reacts with moisture to release hydrochloric acid (HCl), which is corrosive and can cause severe skin and eye burns. Inhalation of vapors can cause respiratory irritation.

-

Handling: Always handle FDTS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store FDTS in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Perfluorodecyltrichlorosilane is a versatile molecule that enables the creation of robust, low-energy surfaces through the process of self-assembly. Its well-defined chemical and physical properties, coupled with established deposition and characterization protocols, make it a valuable tool for researchers and scientists across various disciplines. For professionals in drug development, the applications of FDTS in microfluidics, biosensing, and as a potential anti-fouling coating for medical devices offer exciting possibilities for advancing research and creating more effective healthcare solutions. As research continues, the full potential of FDTS in the biomedical field is yet to be completely unlocked, promising further innovations in the years to come.

References

- 1. A Materials Roadmap to Functional Neural Interface Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 3. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 4. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. photonics.intec.ugent.be [photonics.intec.ugent.be]

- 8. researchgate.net [researchgate.net]

- 9. Self-Assembled Monolayers for Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis Mechanism of Trichlorosilane Groups on Perfluorodecyltrichlorosilane (FDTS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrolysis mechanism of the trichlorosilane groups on (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS). It details the subsequent formation of self-assembled monolayers (SAMs), critical for a variety of applications including the creation of anti-sticking surfaces for microelectromechanical systems (MEMS), nanoimprint lithography, and creating hydrophobic surfaces in microfluidics and drug delivery devices.[1][2] This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and includes visualizations of the central mechanisms and workflows.

The Core Hydrolysis Mechanism of Trichlorosilane Groups

The formation of a stable, well-ordered FDTS self-assembled monolayer is a multi-step process initiated by the hydrolysis of the trichlorosilane headgroup. This process is critically dependent on the presence of a thin layer of water on the substrate surface. The overall mechanism can be broken down into four key stages: hydrolysis, physisorption, and covalent bond formation (chemisorption).

Stage 1: Hydrolysis of the Trichlorosilane Headgroup

The primary and most crucial step is the hydrolysis of the silicon-chlorine (Si-Cl) bonds of the FDTS molecule by water molecules present on the substrate surface or in the deposition environment. Each of the three Si-Cl bonds is sequentially replaced by a hydroxyl group (-OH), forming silanol intermediates (Si-OH) and releasing hydrogen chloride (HCl) as a byproduct.[3] Computational studies on chlorosilanes suggest that the energy barrier for this hydrolysis reaction is significantly lowered by the presence of multiple water molecules acting as catalysts.[4]

The hydrolysis proceeds in a stepwise manner:

-

R-SiCl₃ + H₂O → R-Si(OH)Cl₂ + HCl

-

R-Si(OH)Cl₂ + H₂O → R-Si(OH)₂Cl + HCl

-

R-Si(OH)₂Cl + H₂O → R-Si(OH)₃ + HCl

The resulting trisilanol (R-Si(OH)₃) is a highly reactive intermediate.

Stage 2: Physisorption onto the Substrate

The hydrolyzed FDTS molecules, now possessing polar silanol headgroups, are attracted to the hydroxylated substrate surface (e.g., silicon oxide, glass) through hydrogen bonding. This initial adsorption is a reversible process known as physisorption. The molecules are mobile on the surface, allowing for initial ordering.

Stage 3: Covalent Bond Formation (Chemisorption)

Following physisorption, the silanol groups of the FDTS molecule undergo condensation reactions with the hydroxyl groups (-OH) present on the substrate surface. This results in the formation of strong, stable covalent siloxane bonds (Si-O-Si), anchoring the FDTS molecule to the substrate.[5] This step is largely irreversible and is the foundation of the monolayer's stability.

Simultaneously, lateral cross-linking can occur between adjacent hydrolyzed FDTS molecules through the condensation of their silanol groups, forming a robust, two-dimensional polysiloxane network. This cross-linking contributes significantly to the mechanical and chemical stability of the final SAM.[5]

The Critical Role of Water

The amount of water present during the deposition process is a critical parameter that dictates the quality of the resulting FDTS monolayer.

-

Insufficient Water: A lack of surface water leads to incomplete hydrolysis of the trichlorosilane groups, resulting in a disordered and incomplete monolayer with poor surface coverage.

-

Excess Water: An overabundance of water can lead to premature and excessive hydrolysis and self-condensation of FDTS molecules in the solution or vapor phase before they reach the substrate. This results in the formation of polysiloxane aggregates that deposit on the surface, leading to a rough, non-uniform, and poorly adhered film.[6]

Therefore, precise control over the humidity or the hydration state of the substrate is paramount for achieving a high-quality, densely packed, and uniform FDTS monolayer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization of FDTS monolayers. It is important to note that kinetic and thermodynamic data for the hydrolysis of FDTS itself is not widely available in the literature. Therefore, data for analogous silane compounds are provided as a reference.

Table 1: Contact Angle Measurements on FDTS Monolayers

| Substrate | Deposition Method | Water Contact Angle (°) | Reference |

| Silicon | Vapor Phase | ~110° | [7] |

| Silicon | Liquid Phase | 115.1 - 126.8° | [4] |

| Silicon Nanopillars | Vapor Phase | >150° (Superhydrophobic) | [8] |

Table 2: Surface Energy of FDTS Monolayers

| Substrate | Method | Total Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) | Reference |

| Silicon | Owens-Wendt-Rabel-Kaelble | ~12.5 | ~12.1 | ~0.4 | [9] |

Table 3: FDTS Monolayer Thickness and Surface Coverage

| Substrate | Technique | Monolayer Thickness (nm) | Surface Coverage (%) | Reference |

| Silicon | Ellipsometry | ~1.5 | - | [10] |

| Mica | Atomic Force Microscopy (AFM) | - | 85 ± 2 | [7] |

Table 4: Kinetic Data for Analogous Silane Hydrolysis (Note: This data is for other silane compounds and serves as an approximation for the behavior of FDTS)

| Silane Compound | Conditions | Rate Constant | Activation Energy (kJ/mol) | Reference |

| Phenyltrichlorosilane | Water-Acetone | Dependent on HCl concentration | - | [11] |

| Trifluorosilanes | Gas Phase (with water dimer) | Significantly lower than with water monomer | - | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the deposition and characterization of FDTS self-assembled monolayers.

Vapor Phase Deposition of FDTS Self-Assembled Monolayers

This protocol describes a common method for depositing a high-quality FDTS SAM on a silicon substrate.[12]

Materials and Equipment:

-

Silicon wafers or other hydroxylated substrates

-

(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Deionized (DI) water

-

Nitrogen or Argon gas

-

Vacuum deposition chamber or desiccator

-

Small vial for FDTS

Procedure:

-

Substrate Cleaning and Hydroxylation: a. Immerse the silicon substrates in Piranha solution for 15-30 minutes to remove organic contaminants and create a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the substrates with copious amounts of DI water. c. Dry the substrates under a stream of high-purity nitrogen or argon gas.

-

Vapor Deposition Setup: a. Place the cleaned and dried substrates inside the vacuum deposition chamber or desiccator. b. Place a small, open vial containing a few drops (e.g., 100-200 µL) of FDTS inside the chamber, ensuring it is not in direct contact with the substrates.

-

Deposition Process: a. Evacuate the chamber to a moderate vacuum (e.g., 1-10 Torr). The presence of a controlled amount of residual water vapor is crucial for the hydrolysis reaction. b. Allow the deposition to proceed at room temperature or slightly elevated temperatures (e.g., 50°C) for a duration of 1 to 4 hours.[2] The optimal time may vary depending on the chamber volume and desired monolayer quality.

-

Post-Deposition: a. Vent the chamber with dry nitrogen or argon gas. b. Remove the coated substrates. c. (Optional) Anneal the coated substrates at 100-120°C for 30-60 minutes to promote further cross-linking and remove any physisorbed molecules.

Contact Angle Goniometry for Wettability Analysis

This protocol outlines the procedure for measuring the static water contact angle on an FDTS-coated surface to assess its hydrophobicity.[13]

Materials and Equipment:

-

Contact angle goniometer with a high-resolution camera and analysis software

-

Syringe with a fine-gauge needle

-

High-purity deionized water

-

FDTS-coated substrate

Procedure:

-

Instrument Calibration: Calibrate the goniometer according to the manufacturer's instructions.

-

Sample Placement: Place the FDTS-coated substrate on the sample stage and ensure it is level.

-

Droplet Deposition: a. Fill the syringe with DI water, ensuring there are no air bubbles. b. Carefully dispense a small droplet of water (e.g., 2-5 µL) onto the surface of the substrate.

-

Image Capture and Analysis: a. Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile. b. Use the goniometer software to determine the contact angle at the three-phase (solid-liquid-vapor) interface. The software typically fits a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the angle.

-

Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure statistical reliability and assess the uniformity of the monolayer.

Atomic Force Microscopy (AFM) for Surface Morphology

This protocol provides a general guideline for imaging the topography of an FDTS monolayer to assess its uniformity, coverage, and to identify any defects or aggregates.[14]

Materials and Equipment:

-

Atomic Force Microscope (AFM)

-

AFM cantilevers suitable for imaging soft matter (e.g., silicon nitride probes with a low spring constant)

-

FDTS-coated substrate

Procedure:

-

Cantilever Selection and Installation: Choose a cantilever with a low spring constant (e.g., < 0.1 N/m) to minimize tip-sample interaction forces and prevent damage to the monolayer. Install the cantilever in the AFM head.

-

Imaging Mode Selection: Select a gentle imaging mode such as Tapping Mode or PeakForce Tapping™ to minimize lateral forces that can disrupt the SAM.

-

Initial Approach and Parameter Optimization: a. Engage the tip onto the sample surface. b. Optimize the imaging parameters:

- Setpoint: Use the highest possible setpoint (lowest force) that allows for stable imaging.

- Scan Rate: Start with a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface features.

- Gains: Adjust the integral and proportional gains to optimize the feedback loop response.

-

Image Acquisition: a. Acquire images at various scan sizes to observe the overall monolayer uniformity and to zoom in on specific features of interest. b. Collect both height and phase/error signal images. Phase images can often provide enhanced contrast for different surface materials and domains.

-

Image Analysis: Analyze the AFM images to determine surface roughness, domain sizes, and the presence of any pinholes or aggregates.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis

This protocol describes the use of XPS to confirm the elemental composition and chemical bonding states of an FDTS monolayer on a silicon substrate.[15]

Materials and Equipment:

-

X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα)

-

FDTS-coated substrate

Procedure:

-

Sample Introduction: Mount the FDTS-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS system.

-

Survey Scan: a. Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface. b. Expect to see peaks corresponding to F, C, O, Si, and possibly Cl (if hydrolysis is incomplete).

-

High-Resolution Scans: a. Acquire high-resolution spectra for the core levels of the elements of interest: F 1s, C 1s, Si 2p, and O 1s. b. The C 1s spectrum is particularly informative and can be deconvoluted to identify different chemical states, such as C-F, C-C, and C-Si.

-

Data Analysis: a. Perform peak fitting and deconvolution on the high-resolution spectra to determine the chemical states and their relative concentrations. b. Use the peak areas and appropriate sensitivity factors to quantify the elemental composition of the surface. c. The presence of a strong F 1s signal and the characteristic C 1s components confirms the successful deposition of the FDTS monolayer.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the FDTS hydrolysis and self-assembly process.

Caption: Hydrolysis and condensation pathway of FDTS.

Caption: Workflow for FDTS SAM deposition and characterization.

Caption: Key factors influencing the quality of FDTS monolayers.

References

- 1. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Hydrolysis of fluorosilanes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alliance.seas.upenn.edu [alliance.seas.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. photonics.intec.ugent.be [photonics.intec.ugent.be]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. dropletlab.com [dropletlab.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Formation of Self-Assembled Monolayers with (1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of self-assembled monolayers (SAMs) using (1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS). This document details the core chemical principles, experimental protocols, and critical parameters that govern the deposition of high-quality FDTS SAMs, intended to aid researchers and professionals in the fields of materials science, biotechnology, and drug development in the successful application of these robust hydrophobic surfaces.

Introduction to FDTS Self-Assembled Monolayers

(1H,1H,2H,2H-perfluorodecyl)trichlorosilane, commonly known as FDTS, is a fluorinated organosilane compound with the chemical formula C10H4Cl3F17Si.[1] It is widely utilized for creating self-assembled monolayers on various substrates. These monolayers are highly ordered, covalently bonded films with a thickness of a single molecule, approximately 1.4 to 1.5 nanometers.[2][3] The primary application of FDTS SAMs stems from their ability to dramatically reduce surface energy, rendering surfaces superhydrophobic and reducing friction and stiction.[3][4]

The structure of the FDTS molecule is amphiphilic, consisting of a reactive trichlorosilane headgroup and a long, fluorinated tail.[4] The trichlorosilane headgroup readily reacts with hydroxyl (-OH) groups present on the surface of substrates like silicon, glass, and various metal oxides, forming stable covalent Si-O-substrate bonds.[4][5] The heavily fluorinated tail imparts the low surface energy and anti-adhesive properties to the functionalized surface.[4] FDTS SAMs are integral in a variety of advanced applications, including microelectromechanical systems (MEMS), nanoimprint lithography (NIL), electrowetting on dielectrics (EWOD), and microfluidics.[4]

The Chemistry of FDTS SAM Formation

The formation of a dense and well-ordered FDTS SAM is a two-step process involving hydrolysis and condensation. This process can be carried out from either a vapor or liquid phase.

Step 1: Hydrolysis

The initial step involves the hydrolysis of the trichlorosilane headgroup of the FDTS molecule in the presence of a thin layer of water on the substrate surface. The silicon-chlorine bonds are replaced by silicon-hydroxyl (silanol) bonds, releasing hydrochloric acid (HCl) as a byproduct.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Step 2: Condensation

Following hydrolysis, the newly formed silanol groups on the FDTS molecule condense with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane (Si-O-Si) bonds. Additionally, adjacent hydrolyzed FDTS molecules can cross-link with each other, forming a stable, two-dimensional network.

R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O

R-Si(OH)₃ + HO-Si(OH)₂-R → R-(OH)₂Si-O-Si(OH)₂-R + H₂O

The quality and stability of the resulting SAM are highly dependent on the reaction conditions, particularly the presence of a controlled amount of water.[3] Insufficient water leads to incomplete hydrolysis and poor monolayer formation, while an excess can lead to the formation of polysiloxane aggregates in solution or on the surface, resulting in a disordered and rough film.[3]

Quantitative Data on FDTS SAMs

The following table summarizes key quantitative data for FDTS SAMs, providing a reference for expected outcomes and quality control.

| Property | Value | Substrate | Measurement Technique |

| Water Contact Angle | 110° - 126.8° | Silicon, Si-DLC | Goniometry |

| Monolayer Thickness | ~1.4 - 1.5 nm | Silicon | Ellipsometry, X-ray Diffraction |

| Surface Free Energy | Low (specific values vary) | Si-DLC | Contact Angle Analysis |

Note: The specific values can vary depending on the deposition method, substrate preparation, and measurement conditions.[2][6][7]

Experimental Protocols

The successful formation of a high-quality FDTS SAM is critically dependent on meticulous experimental execution. The two primary methods for FDTS deposition are Molecular Vapor Deposition (MVD) and Solution-Phase Deposition.

Molecular Vapor Deposition (MVD)

MVD is a preferred method for achieving uniform and conformal coatings, especially on complex three-dimensional structures.[8] It offers precise control over the deposition process in a clean, solvent-free environment.[8]

Materials:

-

Substrates (e.g., silicon wafers, glass slides)

-

(1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS)

-

Deionized (DI) water

-

Nitrogen or Argon gas (for purging)

-

MVD system

Protocol:

-

Substrate Preparation:

-

Thoroughly clean the substrates to remove organic contaminants. Standard cleaning procedures include treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to oxygen plasma.[8] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

-

The cleaning process also serves to hydroxylate the surface, creating the necessary reactive sites for FDTS binding.

-

Rinse the substrates extensively with DI water and dry them with a stream of nitrogen or argon gas.[8]

-

-

MVD Process:

-

Place the cleaned and dried substrates inside the MVD reaction chamber.

-

Introduce a controlled pulse of water vapor into the chamber to create a uniform hydration layer on the substrate surfaces.[8]

-

Purge the chamber with an inert gas (e.g., nitrogen) to remove excess water vapor.[8]

-

Introduce FDTS vapor into the chamber. The FDTS precursor will react with the hydrated surface.[8]

-

Allow the reaction to proceed for a set duration, typically ranging from 15 to 30 minutes.[8]

-

Purge the chamber again with inert gas to remove any unreacted FDTS and byproducts.[8]

-

The deposition temperature is typically maintained between 35°C and 150°C.[8]

-

-

Post-Deposition:

-

No extensive post-deposition cleaning is typically required for MVD.

-

The coated substrates can be removed from the chamber and are ready for use.

-

Solution-Phase Deposition

Solution-phase deposition offers a simpler and more accessible method for forming FDTS SAMs, although it can be more susceptible to contamination and aggregation if not performed carefully.[3]

Materials:

-

Substrates (e.g., silicon wafers, glass slides)

-

(1H,1H,2H,2H-perfluorodecyl)trichlorosilane (FDTS)

-

Anhydrous organic solvent (e.g., isooctane, toluene)

-

Deionized (DI) water

-

Nitrogen or Argon gas

Protocol:

-

Substrate Preparation:

-

Follow the same cleaning and hydroxylation procedure as described for MVD to ensure a pristine and reactive surface.

-

-

Deposition:

-

Prepare a dilute solution of FDTS in an anhydrous organic solvent (e.g., 1 mM). It is crucial to use a solvent with very low water content to prevent premature hydrolysis and aggregation of the FDTS in solution.[3]

-

Immerse the cleaned and dried substrates in the FDTS solution.

-

The deposition time is a critical parameter. Short deposition times are generally preferred to avoid the formation of solution agglomerates that can deposit on the surface.[3] The optimal time can range from minutes to a few hours and should be determined empirically.

-

The deposition should be carried out in a controlled environment with minimal exposure to atmospheric moisture, for example, in a glove box or a desiccator.

-

-

Post-Deposition:

-

After deposition, rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrates with a stream of nitrogen or argon gas.

-

A post-deposition curing or annealing step (e.g., at 100-120°C for 1 hour) can be beneficial to promote further cross-linking within the monolayer and enhance its stability.[8]

-

Visualizing the Process

To further elucidate the FDTS SAM formation process, the following diagrams illustrate the experimental workflow and the underlying chemical pathway.

Caption: Experimental workflow for FDTS SAM formation.

Caption: Chemical pathway of FDTS SAM formation.

Conclusion

The formation of FDTS self-assembled monolayers is a robust and versatile method for creating highly hydrophobic and low-adhesion surfaces. A thorough understanding of the underlying chemical principles of hydrolysis and condensation, coupled with meticulous execution of experimental protocols, is paramount to achieving high-quality, well-ordered monolayers. Both Molecular Vapor Deposition and solution-phase deposition methods can yield excellent results, with the choice of method depending on the specific application, substrate geometry, and available resources. By carefully controlling parameters such as substrate cleanliness, water availability, and deposition time, researchers can reliably produce FDTS SAMs for a wide array of advanced technological applications.

References

- 1. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 3. alliance.seas.upenn.edu [alliance.seas.upenn.edu]

- 4. Page loading... [guidechem.com]

- 5. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 6. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tf.nist.gov [tf.nist.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Surface Energy Reduction Using 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) for creating low-energy, hydrophobic surfaces. This technology is of significant interest for a range of applications, including microelectromechanical systems (MEMS), nanoimprint lithography, and, increasingly, in the development of advanced drug delivery systems and biomedical devices.

Introduction to FDTS and Surface Energy Modification

1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) is a fluorinated organosilane with the chemical formula C10H4Cl3F17Si.[1][2] Its molecular structure is key to its function. It consists of a trichlorosilyl headgroup that readily reacts with hydroxylated surfaces, and a long, fluorinated tail that imparts low surface energy and hydrophobicity.[1][2]

When a substrate with available hydroxyl (-OH) groups, such as glass, silicon dioxide, or many polymers, is exposed to FDTS, the trichlorosilyl group hydrolyzes and forms strong, covalent silicon-oxygen bonds with the surface. This process results in the formation of a densely packed, self-assembled monolayer (SAM) with the fluorinated tails oriented away from the surface. This fluorinated interface is responsible for the dramatic reduction in surface energy, leading to highly hydrophobic and oleophobic properties.[2]

The low surface energy imparted by FDTS coatings is critical in preventing the adhesion of liquids and biological materials, a property that is highly valuable in various stages of drug development and delivery.

Quantitative Surface Properties of FDTS Self-Assembled Monolayers

The effectiveness of an FDTS coating is quantified by measuring the changes in surface properties, primarily the water contact angle and the surface free energy.

| Property | Value | Substrate | Significance in Drug Development |

| Water Contact Angle | 117.6° (± 2.0°) | Silicon-incorporated diamond-like carbon (Si-DLC) | A high contact angle indicates a hydrophobic surface, which can prevent non-specific protein adsorption and cell adhesion on drug delivery devices.[3] |

| Surface Free Energy | 27.11 mN/m | Silicon-incorporated diamond-like carbon (Si-DLC) | A low surface free energy minimizes the wetting of the surface by biological fluids, which can be crucial for controlling drug release and preventing biofouling.[3] |

| Monolayer Thickness | ~1 nm | Silicon/Silicon Dioxide | The nanometer-scale thickness of the coating ensures that it does not interfere with the function of microfabricated drug delivery devices.[4] |

| Surface Roughness (RMS) | 0.58 nm | Mica | A smooth, uniform coating is essential for predictable and reproducible surface properties, which is critical for consistent device performance.[5] |

Experimental Protocols

Substrate Preparation

A pristine and hydroxylated surface is crucial for the successful formation of a high-quality FDTS SAM.

-

Cleaning: Substrates are typically cleaned to remove organic contaminants. Common methods include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) or treatment with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

-

Hydroxylation: To ensure a high density of surface hydroxyl groups, substrates can be treated with an oxygen plasma or UV-ozone cleaner. This step activates the surface for optimal reaction with the FDTS molecules.

FDTS Self-Assembled Monolayer Deposition

FDTS SAMs can be deposited via either liquid-phase or vapor-phase deposition.

This method involves the immersion of the substrate in a solution containing FDTS.

-

Solution Preparation: Prepare a dilute solution of FDTS (e.g., 0.05% wt in an anhydrous solvent like toluene). The solution should be prepared in a low-moisture environment, such as a glove box, due to the reactivity of the trichlorosilyl group with water.[6]

-

Hydrolysis (Optional but recommended): The FDTS solution can be pre-hydrolyzed by exposing it to a controlled amount of moisture for a short period (e.g., 15 minutes at room temperature). This can prevent aggregation of the silane in solution.[5]

-

Immersion: Immerse the cleaned and hydroxylated substrate in the FDTS solution for a specified time (e.g., 30-60 minutes).[5][6] The immersion time can be optimized to achieve a full monolayer coverage.

-

Rinsing: After immersion, thoroughly rinse the substrate with the anhydrous solvent to remove any physisorbed molecules.

-

Curing: Cure the coated substrate in an oven at a moderate temperature (e.g., 100-120°C) for a short period (e.g., 10-15 minutes) to promote the formation of a stable siloxane network.

Vapor-phase deposition is often preferred for its ability to produce highly uniform and clean coatings.

-

Chamber Setup: Place the cleaned and hydroxylated substrates in a vacuum chamber. A small vial containing a few microliters of FDTS is also placed in the chamber, ensuring it is not in direct contact with the substrates.

-

Evacuation: Evacuate the chamber to a low base pressure.

-

Deposition: The chamber is then backfilled with an inert gas (e.g., nitrogen) to a specific pressure, and the FDTS is allowed to vaporize and deposit on the substrates. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50°C) to enhance the vapor pressure of the FDTS.[2] The presence of a controlled amount of water vapor can assist in the hydrolysis and bonding process.[2]

-

Purging: After the desired deposition time, the chamber is purged with an inert gas to remove any unreacted FDTS.

Surface Characterization Techniques

The quality and properties of the FDTS SAM are typically evaluated using a variety of surface-sensitive techniques.

-

Contact Angle Goniometry: This is a simple and effective method to determine the hydrophobicity of the surface by measuring the contact angle of a water droplet.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface, confirming the presence of fluorine and silicon from the FDTS monolayer.

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of the monolayer's smoothness and uniformity.[5]

Applications in Drug Development

The unique properties of FDTS coatings make them highly suitable for various applications in the field of drug development and delivery.

-

Microfluidic Devices: In microfluidic systems used for drug screening, synthesis, and analysis, FDTS coatings can prevent the non-specific adsorption of drugs and biomolecules to the channel walls, ensuring accurate and reproducible results. The hydrophobic nature of the coating also facilitates the manipulation of aqueous droplets in "lab-on-a-chip" devices.[7]

-

Controlled Drug Release: The hydrophobic barrier created by an FDTS coating can be used to modulate the release of drugs from implantable devices or drug-eluting stents. By controlling the wetting of the device surface, the rate of drug dissolution and diffusion can be precisely managed.

-

Biocompatibility: The low surface energy of FDTS coatings can reduce protein adsorption and cell adhesion, which is a critical factor in improving the biocompatibility of medical implants and devices that come into contact with biological fluids and tissues.[8] Studies have indicated that fluorosilane-based coatings can be non-toxic.

Visualizing the Process and Logic

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key processes and relationships.

References

- 1. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Modeling iontophoretic drug delivery in a microfluidic device - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Drug Delivery System Fabricated by Microfluidics for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Creating Superhydrophobic Surfaces Using 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of superhydrophobic surfaces utilizing 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS). The protocols described herein are intended to guide researchers in creating robust water-repellent coatings for a variety of applications, including self-cleaning surfaces, anti-fouling coatings, and microfluidic devices.

1H,1H,2H,2H-Perfluorodecyltrichlorosilane is a fluorinated silane that can form a self-assembled monolayer (SAM) on various substrates.[1] The long perfluorinated tail of the FDTS molecule possesses extremely low surface energy, which is fundamental to achieving superhydrophobicity. This property, combined with surface roughness, leads to the creation of surfaces that exhibit extreme water repellency.[2]

Principle of Superhydrophobicity with FDTS

The creation of a superhydrophobic surface involves two key factors: low surface energy and a hierarchical surface roughness.[3] FDTS provides the low surface energy component. When applied to a substrate, the trichlorosilane head of the FDTS molecule reacts with hydroxyl (-OH) groups on the surface, forming stable covalent bonds.[1] The long fluorinated tails then orient themselves away from the surface, creating a dense, low-energy layer. When this low-energy coating is applied to a micro- or nanostructured surface, air can be trapped within the rough features beneath a water droplet, leading to a composite interface that minimizes the contact between the liquid and the solid surface. This results in very high water contact angles and low sliding angles, characteristic of superhydrophobicity.

Data Presentation

The following table summarizes the typical contact angle and sliding angle values achieved on various substrates coated with FDTS and similar fluoroalkylsilanes.

| Substrate Material | Surface Modification/Roughness | Deposition Method | Water Contact Angle (WCA) | Sliding Angle (SA) |

| Flat Aluminum | None | Chemical Vapor Deposition (FDTS) | >150° | <5° |

| Glass | Porous inorganic film with nano-SiO2 | Chemical Vapor Deposition (FAS) | 154.0 ± 0.9° | 3.2 ± 0.2° |

| Glass | Air-assisted electrospray of SiO2 nanoparticles | Chemical Vapor Deposition | 167.1° | <5° |

| Aluminum | Chemical etching | Immersion in lauric acid | 170 ± 3.9° | 4 ± 0.5° |

| Copper | Electrodeposition | Chemical Modification | 161.7° | Low adhesion |

Experimental Protocols

Protocol 1: Substrate Preparation and Cleaning

Proper substrate preparation is critical for the successful formation of a dense and stable FDTS monolayer. The substrate must be thoroughly cleaned to remove organic and particulate contamination and then activated to ensure the presence of sufficient hydroxyl groups for the silanization reaction.

Materials:

-

Substrate of choice (e.g., glass, silicon wafer, aluminum)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Oxygen plasma cleaner or UV-Ozone cleaner

-

Nitrogen gas stream

Procedure:

-

Solvent Cleaning: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate the substrate in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the substrate under a stream of nitrogen gas.

-

Surface Activation (Choose one of the following methods):

-

Piranha Etching (for glass and silicon substrates): a. Immerse the cleaned and dried substrate in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment. b. Remove the substrate and rinse extensively with DI water. c. Dry the substrate under a stream of nitrogen gas.

-

Plasma/UV-Ozone Treatment (for a wider range of substrates): a. Place the cleaned and dried substrate in an oxygen plasma cleaner or UV-Ozone cleaner. b. Treat the surface for 5-10 minutes according to the instrument's specifications. This process removes residual organic contaminants and generates hydroxyl groups.

-

-

Final Drying: a. Immediately before FDTS deposition, bake the activated substrate in an oven at 110-120°C for 30 minutes to remove any adsorbed water. b. Allow the substrate to cool to room temperature in a desiccator or a nitrogen-purged glovebox.

Protocol 2: Chemical Vapor Deposition (CVD) of FDTS

This method is suitable for creating a uniform and high-quality FDTS monolayer.

Materials:

-

Cleaned and activated substrate

-

Vacuum deposition chamber or a sealed desiccator

-

Small vial or container for the FDTS solution

-

1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

-

Anhydrous hexane (or other anhydrous nonpolar solvent)

-

Oven

Procedure:

-

Prepare the FDTS Solution: a. In a nitrogen-purged glovebox or a fume hood, prepare a solution of FDTS in anhydrous hexane. A typical concentration is 0.1-1% (v/v). For example, add 2 µL of FDTS to 1 mL of hexane.[4]

-

Deposition Setup: a. Place the cleaned and activated substrate inside the vacuum chamber or desiccator. b. Place the open vial containing the FDTS solution inside the chamber, ensuring it is not in direct contact with the substrate.

-

Deposition Process: a. Seal the chamber and place it in an oven preheated to 95°C.[4] b. Allow the deposition to proceed for 3 hours.[4] During this time, the FDTS will vaporize and react with the hydroxylated surface of the substrate to form a self-assembled monolayer.

-

Post-Deposition Treatment: a. Remove the chamber from the oven and allow it to cool to room temperature. b. Vent the chamber and remove the coated substrate. c. To remove any unbound physisorbed FDTS molecules, rinse the substrate with hexane and then isopropanol. d. Dry the substrate under a stream of nitrogen gas.

-

Curing (Optional but Recommended): a. For improved stability, cure the coated substrate in an oven at 100-120°C for 1 hour. The optimal curing temperature and time may vary depending on the substrate and application.[5][6]

Protocol 3: Solution-Phase Deposition of FDTS

This method is simpler and does not require a vacuum chamber, but may result in a less uniform coating compared to CVD.

Materials:

-

Cleaned and activated substrate

-

1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS)

-

Anhydrous toluene or other suitable anhydrous organic solvent

-

Glass container with a tight-fitting lid

-

Nitrogen gas

Procedure:

-

Prepare the Deposition Solution: a. In a nitrogen-purged glovebox or a fume hood, prepare a dilute solution of FDTS in an anhydrous solvent. A typical concentration is 1-5 mM.

-

Immersion: a. Place the cleaned and activated substrate in the glass container. b. Pour the FDTS solution into the container, ensuring the substrate is fully submerged. c. Seal the container and leave it at room temperature for 1-2 hours. The deposition time can be optimized for different substrates.

-

Rinsing and Drying: a. Remove the substrate from the solution. b. Rinse the substrate thoroughly with fresh solvent (e.g., toluene) to remove any excess, unreacted FDTS. c. Rinse with isopropanol. d. Dry the substrate under a stream of nitrogen gas.

-

Curing: a. Cure the coated substrate in an oven at 100-120°C for 1 hour to enhance the stability of the monolayer.

Mandatory Visualizations

Caption: Experimental workflow for creating superhydrophobic surfaces with FDTS.

Caption: Mechanism of FDTS self-assembly for superhydrophobicity.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Thermal Curing Conditions on Drug Release from Polyvinyl Acetate–Polyvinyl Pyrrolidone Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vapor Deposition of (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) is a fluorinated organosilane compound used to create self-assembled monolayers (SAMs) on various substrates. These monolayers are prized for their low surface energy, which imparts hydrophobic and anti-stiction (anti-sticking) properties to the coated surface. The vapor deposition method, often referred to as Molecular Vapor Deposition (MVD), is a superior technique for applying FDTS coatings. It offers a solvent-free process that results in highly uniform and conformal monolayers, even on complex three-dimensional structures. This is particularly advantageous in applications such as microelectromechanical systems (MEMS), nanoimprint lithography, and microfluidics, where precise surface modification is critical.[1][2]

The underlying principle of FDTS monolayer formation is the covalent bonding of the trichlorosilane headgroup of the FDTS molecule to hydroxyl (-OH) groups present on the substrate surface, such as on silicon, glass, or other metal oxides.[3] This reaction forms a stable siloxane bond (Si-O-Si), anchoring the FDTS molecule to the surface. The long, fluorinated tail of the molecule then orients away from the surface, creating a dense, low-energy film.[3]

Quantitative Data Summary